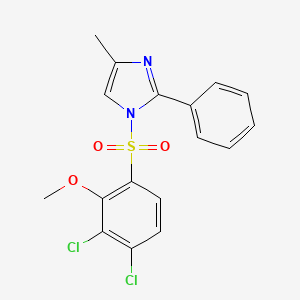

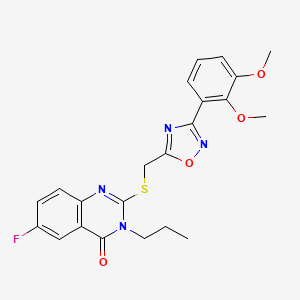

![molecular formula C16H12N4O2 B2516923 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 442667-35-8](/img/structure/B2516923.png)

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Analysis and Interaction Studies

N-(Imidazol-1-ylmethyl)phthalimide

The title compound was prepared through a reaction involving N-(bromomethyl)phthalimide and imidazole. Its crystal structure showcases weak intermolecular C—H⋯π interactions and π–π interactions, which are crucial for its stability and packing in the crystalline state Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008.

Synthesis Methodologies

CBr4 Mediated Oxidative C-N Bond Formation

This method involves the formation of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines through the oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones. It's highlighted for its mild and metal-free conditions Congde Huo, Jing Tang, Haisheng Xie, Yajun Wang, Jie Dong, 2016.

Biological Applications

Hepatoprotective Activity Study

The hepatoprotective activity of various compounds synthesized through tandem addition-cyclization reactions was investigated. Notably, one compound demonstrated significant effectiveness, showcasing the potential of these compounds in therapeutic applications V. Ram, A. Goel, S. Sarkhel, P. Maulik, 2002.

Anticonvulsant Activities

A study involving the synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their in vivo screening for anticonvulsant activities provided valuable insights. The maximum anticonvulsant activities were observed with specific compounds, underscoring the potential of these compounds in medical applications Rashmi Sharma, D. Gawande, C. Mohan, R. Goel, 2016.

Chemical Reactions and Derivatives

Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-ones

This study delineates the synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones and their reactions with nucleophiles, offering insights into the tautomeric forms of the compounds and their potential applications in various chemical processes V. Jakubkienė, Zana Kacnova, M. M. Burbulienė, P. Vainilavicius, 2008.

Synthesis of Novel Heterocyclic Derivatives

The study demonstrates the preparation of 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones and investigates their utility as building blocks in synthesizing novel derivatives of various heterocyclic compounds, highlighting their potential in chemical synthesis F. Al-Omran, A. El-Khair, 2006.

Orientations Futures

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and drug development . Additionally, the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

Mécanisme D'action

Target of Action

They have been used in the development of covalent inhibitors, particularly in the treatment of cancers .

Mode of Action

Imidazo[1,2-a]pyrimidine derivatives have been shown to act as covalent inhibitors, binding to their targets and inhibiting their function .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been used in the development of inhibitors for the pi3kα pathway, which is involved in cell proliferation, growth, and differentiation .

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have shown anticancer activity in various human cancer cell lines .

Propriétés

IUPAC Name |

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-14-12-4-1-2-5-13(12)15(22)20(14)9-6-11-10-19-8-3-7-17-16(19)18-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKGODUMEVAFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

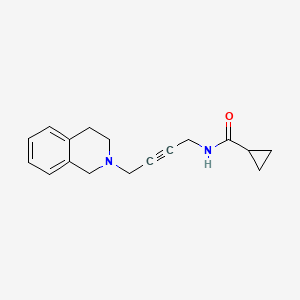

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)

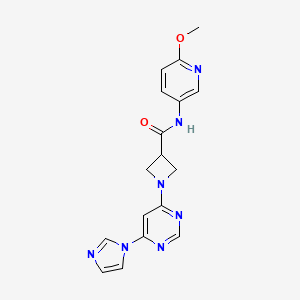

![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)